Disperse Orange 37

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

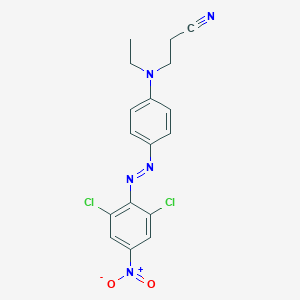

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRTXVUEZJYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044538 | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-61-6, 12223-33-5 | |

| Record name | Disperse Orange 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13301-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0AEY2096I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Orange 37 chemical structure and properties

An In-Depth Technical Guide to Disperse Orange 37

This compound is a monoazo dye recognized for its application in coloring synthetic fibers and plastics.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and its ability to be applied from a fine aqueous dispersion.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and scientists.

Chemical Structure and Properties

This compound is structurally defined as 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile.[1][4] Its vibrant orange color and dyeing properties are derived from the conjugated system of the azobenzene chromophore, modified by various substituent groups that influence its shade, fastness, and affinity for synthetic materials.

Table 1: Chemical Identifiers and Core Properties of this compound

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | [1][4] |

| CAS Number | 13301-61-6 | [1][4][5][6] |

| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [1][4][5][6] |

| Molecular Weight | 392.24 g/mol | [1][5][6][7] |

| Canonical SMILES | CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl | [1][4][7] |

| InChI Key | KHZRTXVUEZJYNE-UHFFFAOYSA-N | [1][4] |

| Appearance | Orange powder / Orange to reddish-brown solid |[2][3] |

Table 2: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Max. Absorption (λmax) | 415-425 nm | In methanol | [7] |

| Molar Extinction Coeff. (ε) | ≥250 L·mol⁻¹·cm⁻¹ | at 415-425 nm in methanol | [7] |

| Fluorescence Excitation | 470 nm | - | [1] |

| Fluorescence Emission | 520 nm | - | [1] |

| Fluorescence Quantum Yield | 0.42 ± 0.03 | In aqueous buffer | [1] |

| Solubility | Low solubility / Insoluble | In water | [2][3] |

| Predicted LogP (XLogP3-AA) | 5 | - |[4] |

Synthesis Pathway

The synthesis of this compound is a two-stage process common for azo dyes, involving diazotization followed by an azo coupling reaction.[1][3]

-

Diazotization : The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a reactive diazonium salt.[1][8]

-

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, N-ethyl-N-cyanoethylaniline.[1] The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component to form the stable azo linkage (-N=N-), yielding the final this compound molecule.[1]

Key Applications

This compound is utilized across various scientific and industrial domains due to its specific chemical properties.

-

Textile and Polymer Industries : Its primary commercial use is for dyeing hydrophobic synthetic fibers, especially polyester, due to its excellent fastness and heat stability.[1][2] It is also employed in the coloring of plastics.[1]

-

Allergy and Toxicology Research : this compound serves as a standard allergen in patch testing to diagnose textile dye dermatitis.[1][9] It is also used as a model compound to investigate the mutagenic and carcinogenic potential of effluents from textile processing plants.[1][7]

-

Biomolecular Research : The dye has applications as a fluorescent label for the quantification of biomolecules like DNA and proteins, owing to its favorable spectral properties.[10] It is also used for staining in microscopy.[1][7]

Experimental Protocols

Synthesis of this compound

This protocol outlines the general laboratory synthesis based on established diazotization and coupling methods.[8]

Objective : To synthesize this compound from its primary precursors.

Materials :

-

2,6-dichloro-4-nitroaniline

-

98% Sulfuric acid

-

Sodium nitrite

-

N-ethyl-N-cyanoethylaniline

-

Ice

-

Diazotization vessel and coupling pot

Procedure :

-

Diazotization : a. Add 98% sulfuric acid to the diazotization vessel and cool the temperature to below 10°C. b. Slowly add dried and crushed sodium nitrite while maintaining the low temperature. c. Raise the temperature to 70°C for 30 minutes, then cool back down to between 0-10°C. d. Slowly add 2,6-dichloro-4-nitroaniline. The recommended molar ratio of 2,6-dichloro-4-nitroaniline to sulfuric acid to sodium nitrite is 1:1.5:1.03.[8] e. Continue stirring the reaction for 4 hours to ensure the complete formation of the diazo liquid.

-

Azo Coupling : a. In a separate coupling pot, add ice water equivalent to 3-4 times the weight of the diazo liquid. b. Slowly add the prepared diazo liquid in a thin stream into the coupling pot, ensuring the temperature is maintained at 0 (±2)°C. c. Begin adding N-ethyl-N-cyanoethylaniline in a thin stream. d. After the addition is complete, continue to stir the mixture for at least 5 hours, or until the diazo compound is fully consumed (as determined by a suitable test).

-

Purification : The resulting crude this compound product can be purified through recrystallization or other standard methods to achieve the desired purity for industrial or research applications.[1]

Analysis of this compound in Textiles by LC/MS/MS

This protocol describes a method for the extraction and quantification of this compound from textile samples.[11]

Objective : To detect and quantify this compound in a textile matrix.

Instrumentation :

-

UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).[11]

-

Reversed-phase UHPLC column (e.g., Phenomenex Kinetex, 100 x 2.1 mm, 1.7 µm).[11]

-

Sonicator and Centrifuge.

Procedure :

-

Sample Preparation and Extraction : a. Weigh 1.0 gram of the textile sample and place it in a suitable extraction vessel. b. Add 20 mL of methanol (MeOH) as the extraction solvent. c. Sonicate the sample at 50°C for 30 minutes. d. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material.[11]

-

Filtration and Reconstitution : a. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter. b. Evaporate the filtered extract to dryness. c. Reconstitute the residue in a 95:5 water/methanol solution for analysis.[11]

-

LC/MS/MS Analysis : a. Inject the reconstituted sample into the LC/MS/MS system. b. Perform chromatographic separation using a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile, both with 0.1% formic acid).[12] c. Set the mass spectrometer to operate in a suitable mode (e.g., ESI+) and use Multiple Reaction Monitoring (MRM) for quantification, with optimized precursor-product ion transitions for this compound.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling the compound, especially in its powdered form. Research has investigated its potential for mutagenicity, particularly in the context of industrial wastewater, highlighting the need for proper disposal and environmental monitoring.[1][7]

References

- 1. Buy this compound | 13301-61-6 [smolecule.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 12223-33-5 | Benchchem [benchchem.com]

- 4. This compound | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 13301-61-6 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound formicroscopy 13301-61-6 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. nbinno.com [nbinno.com]

- 11. lcms.cz [lcms.cz]

- 12. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C.I. 11132 and Disperse Orange 37: Identification and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical identification methods, and toxicological profile of the azo dye C.I. 11132, also known as Disperse Orange 37. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and toxicology.

Core Identification and Chemical Properties

This compound is a monoazo dye characterized by its vibrant orange hue and its use in dyeing synthetic fibers, particularly polyester.[1] Its chemical identity is established by its Colour Index (C.I.) number, 11132, and CAS numbers 13301-61-6 and 12223-33-5.[2][3][4]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification and for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 11132 | |

| CAS Number | 13301-61-6, 12223-33-5 | [3][4] |

| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [3][4] |

| Molecular Weight | 392.24 g/mol | [3][4] |

| IUPAC Name | 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | [4] |

| Synonyms | 3-[4-(2,6-Dichloro-4-nitrophenylazo)-N-ethylanilino]propionitrile, Disperse Orange 59, Disperse Orange 76 | [2][4] |

| Physical Form | Powder | [3] |

| SMILES String | CCN(CCC#N)c1ccc(cc1)\N=N\c2c(Cl)cc(cc2Cl)--INVALID-LINK--=O | [3] |

| InChI Key | KHZRTXVUEZJYNE-QURGRASLSA-N | [3] |

Analytical Identification and Quantification

The identification and quantification of this compound, particularly in consumer products like textiles, are critical for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles

This protocol outlines a general procedure for the extraction and analysis of this compound from textile samples.

2.1.1. Sample Preparation

-

Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces.[5]

-

Solvent Extraction: Place the textile pieces into a suitable vessel and add 20 mL of methanol (MeOH).[5]

-

Ultrasonication: Sonicate the sample in a water bath at 50°C for 30 minutes to facilitate the extraction of the dye.[5]

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[5]

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[6]

-

Concentration and Reconstitution: Evaporate the filtered extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol or 80:20 water/acetonitrile).[5][7]

2.1.2. Instrumental Analysis (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters HSS T3 C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 300 µL/min.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 40°C.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in both positive and negative ion modes to cover a wide range of dyes.[8]

-

Ionization Mode: ESI, positive mode for this compound.

-

Source Temperature: 550°C.[8]

-

Ion Spray Voltage: 5500 V.[8]

-

Gas Settings: Curtain gas (CUR): 40 psi; Collision gas (CAD): medium; Nebulizing gas (GS1): 40 psi; Heater gas (GS2): 40 psi.[8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Expected Analytical Data

| Analytical Parameter | Value/Information |

| UV-Vis λmax | 415-425 nm in methanol |

| LC Retention Time | 9.06 min (under specific conditions)[7] |

| Mass Spectrometry (m/z) | Precursor ion [M+H]⁺: 392.2 |

Toxicological Profile and Signaling

This compound is recognized as a skin sensitizer and, like many azo dyes, its toxicity is linked to its metabolic breakdown products.[4]

Metabolism and Reductive Cleavage

The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-). This biotransformation can be catalyzed by azoreductase enzymes present in the liver and, significantly, by the anaerobic bacteria of the gut microbiome.[9] This cleavage results in the formation of aromatic amines, which can be more toxic and potentially carcinogenic than the parent dye molecule.

Caption: Metabolic pathway of azo dyes.

Skin Sensitization: An Adverse Outcome Pathway (AOP)

This compound is a known skin sensitizer, capable of causing allergic contact dermatitis.[4] The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse health effect.[10][11]

The key events in the AOP for skin sensitization are:

-

Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins. This compound, or its reactive metabolites, can act as a hapten.[10]

-

Keratinocyte Activation: Activation of keratinocytes, leading to the release of pro-inflammatory mediators.

-

Dendritic Cell Activation: Activation and maturation of dendritic cells (Langerhans cells) in the epidermis.

-

T-Cell Proliferation and Differentiation: Migration of activated dendritic cells to the lymph nodes, where they present the antigen to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.

Subsequent exposure to the same allergen will trigger a more rapid and robust inflammatory response, leading to the clinical manifestation of allergic contact dermatitis.

Caption: AOP for skin sensitization.

In Vitro Assessment of Skin Sensitization

Several in vitro methods have been developed to assess the skin sensitization potential of chemicals, aligning with the key events in the AOP. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that evaluates the molecular initiating event by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine, which mimic the nucleophilic sites in skin proteins.

Caption: DPRA experimental workflow.

Conclusion

C.I. 11132 / this compound is a well-characterized azo dye with established analytical methods for its identification and quantification. Its toxicological profile is primarily associated with its potential to act as a skin sensitizer, a process that is understood through the framework of the Adverse Outcome Pathway. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals working with this compound. Further research into the specific intracellular signaling pathways activated by this compound and its metabolites would provide a more complete picture of its biological activity.

References

- 1. Buy this compound | 13301-61-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 分散橙 37 suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. an.shimadzu.com [an.shimadzu.com]

- 8. sciex.com [sciex.com]

- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.library.nyu.edu [search.library.nyu.edu]

An In-depth Technical Guide to the Synthesis and Purification of Disperse Orange 37

Introduction

Disperse Orange 37 is a monoazo disperse dye characterized by its vibrant orange color and its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₁₇H₁₅Cl₂N₅O₂ and it has a molecular weight of 392.24 g/mol .[1][2] The dye is also identified by CAS numbers 13301-61-6 and 12223-33-5.[2] Structurally, its chromophore consists of an azo group (–N=N–) linking two substituted aromatic rings.[3] Beyond its primary use in the textile industry, this compound serves as a standard in assays for identifying allergy-inducing dyes and is used as a model compound in mutagenicity studies of industrial effluents.[1][2] This guide provides a detailed overview of the laboratory-scale synthesis and purification methodologies for obtaining research-grade this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | [2][4] |

| Synonyms | C.I. This compound, Disperse Orange 76 | [4] |

| CAS Number | 13301-61-6, 12223-33-5 | [4] |

| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [2] |

| Molecular Weight | 392.24 g/mol | [2] |

| Appearance | Orange powder | |

| Solubility | Insoluble in water |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process common for azo dyes: a diazotization reaction followed by an azo coupling reaction.[1][3] The process begins with the diazotization of a primary aromatic amine, 2,6-dichloro-4-nitroaniline, to form a reactive diazonium salt.[1] This intermediate is then immediately coupled with an electron-rich component, N-ethyl-N-cyanoethylaniline, to yield the final azo dye product.[1]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

-

Prepare a solution of 2,6-dichloro-4-nitroaniline in a concentrated sulfuric acid medium (20–98%).[1]

-

Cool the mixture to a temperature range of 0–5 °C in an ice-water bath with continuous stirring.[3][5] Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.[3][5]

-

Slowly add a stoichiometric amount of a diazotizing agent, such as sodium nitrite or nitrosyl sulfuric acid, to the cooled solution.[1] The molar ratio of the amine to the diazotizing agent should be approximately 1:1.0–1.2.[1]

-

Continue stirring the mixture at 0–5 °C for approximately 30-60 minutes after the addition is complete to ensure the full conversion of the primary amine to its diazonium salt.[6][7] The resulting product is a suspension of the diazonium salt, which is highly reactive and should be used immediately in the next step without isolation.[8]

Part B: Azo Coupling

-

In a separate reaction vessel, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in a suitable polar solvent.[1]

-

Cool this solution to 0–5 °C in an ice-water bath.[5]

-

Slowly add the cold diazonium salt suspension from Part A to the cooled solution of the coupling component with vigorous stirring.[5][8]

-

The coupling reaction, an electrophilic aromatic substitution, occurs as the diazonium salt attacks the para-position of the aniline derivative.[9]

-

After the addition is complete, adjust the pH of the reaction mixture to a weakly acidic level by adding a suitable buffer, such as sodium acetate.[5]

-

The final product, this compound, will precipitate out of the solution.[5]

-

Collect the crude dye by filtration, wash it with cold water to remove residual acids and salts, and dry it under a vacuum.[6]

Summary of Synthesis Conditions

| Parameter | Condition | Rationale / Reference |

| Starting Amine | 2,6-dichloro-4-nitroaniline | Diazotization Component[1][3] |

| Coupling Agent | N-ethyl-N-cyanoethylaniline | Azo Coupling Component[1] |

| Diazotization Temp. | 0–5 °C | Ensures stability of the diazonium salt intermediate.[3][5] |

| Coupling Temp. | 0–5 °C | Controls reaction rate and prevents decomposition.[5] |

| Diazotization Medium | Concentrated Sulfuric Acid | Solvent for the starting amine.[1] |

| Coupling Medium | Polar Solvent | Solvent for the coupling agent.[1] |

| pH Control | Weakly Acidic (post-coupling) | Optimizes the coupling reaction and product precipitation.[5] |

Purification of this compound

For research and analytical applications, the crude this compound must be purified to remove unreacted starting materials, isomeric by-products, and other impurities.[1] Standard laboratory techniques include recrystallization and column chromatography, with high-performance liquid chromatography (HPLC) being used for achieving purities greater than 98%.[1]

Purification Workflow Diagram

Caption: Stepwise workflow for the purification of this compound.

Experimental Protocols: Purification

Protocol 1: Recrystallization Recrystallization is an effective first step to remove significant quantities of soluble impurities and unreacted starting materials.[1]

-

Dissolve the crude this compound powder in a minimum amount of a hot solvent mixture. A common system is a 3:1 (v/v) mixture of methanol and water.[1]

-

Heat the solution gently to ensure the complete dissolution of the dye.

-

Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin as the solubility of the dye decreases.

-

Further cool the solution in an ice bath to maximize the precipitation of the purified dye.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography To separate isomeric by-products from the desired product, column chromatography is employed.[1]

-

Prepare a slurry of silica gel in the chosen eluent system, typically a 1:4 mixture of ethyl acetate and hexane.[1]

-

Pack a chromatography column with the slurry.

-

Dissolve the recrystallized dye in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elute the column with the ethyl acetate/hexane mixture, collecting fractions.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dye.

Protocol 3: High-Performance Liquid Chromatography (HPLC) For achieving analytical-grade purity (>98%), preparative HPLC is the method of choice for resolving trace impurities.[1]

-

Use a C18 reverse-phase column.[1]

-

Employ a gradient elution system, typically with acetonitrile and water as the mobile phases.[1]

-

Dissolve a small sample of the dye from the previous purification step in the mobile phase and inject it into the HPLC system.

-

Collect the peak corresponding to this compound.

-

Remove the solvents under reduced pressure to obtain the high-purity product.

Summary of Purification Methods

| Method | Stationary Phase | Mobile Phase / Solvent | Impurities Removed |

| Recrystallization | N/A | Methanol/Water (3:1 v/v) | Unreacted starting materials[1] |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:4) | Isomeric by-products[1] |

| HPLC | C18 Column | Acetonitrile/Water Gradient | Trace impurities[1] |

References

- 1. Buy this compound | 13301-61-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 12223-33-5 | Benchchem [benchchem.com]

- 4. This compound | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. DISPERSE ORANGE 3 synthesis - chemicalbook [chemicalbook.com]

- 7. ijirset.com [ijirset.com]

- 8. benchchem.com [benchchem.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

Technical Guide: Characterization of the Novel Compound C17H15Cl2N5O2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last database update, no specific compound with the molecular formula C17H15Cl2N5O2 has been publicly documented. This guide therefore outlines a comprehensive, albeit hypothetical, workflow for the characterization of a novel chemical entity with this formula, based on established analytical and biochemical methodologies.

Structural Elucidation and Verification

The primary step in characterizing a novel compound is the unambiguous determination of its chemical structure and confirmation of its molecular formula. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[1][2][3][4] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the exact molecular mass can be determined, which allows for the assignment of a unique molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic structure of an organic molecule in solution.[5][6][7][8]

-

¹H NMR: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

-

¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).[5]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of N-H, C=O, C-N, C-Cl, and aromatic C=C bonds would be expected and could be identified by their characteristic absorption frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within the molecule.[9][10][11][12] The wavelengths of maximum absorbance (λmax) can indicate the extent of conjugation and the presence of chromophores.

Single Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[13][14][15][16][17] This technique determines bond lengths, bond angles, and stereochemistry with high precision.[14]

Physicochemical Properties

Understanding the physicochemical properties of a new compound is critical for its development as a potential therapeutic agent.[18][19][20]

Melting Point

The melting point is a fundamental physical property that gives an indication of the purity of a crystalline solid.[21][22] Pure compounds typically have a sharp melting point range (0.5-1.0°C).[21]

Solubility

The solubility of the compound in various solvents, particularly aqueous buffers at different pH values, is determined.[23][24][25][26][27] This is a critical parameter for formulation and for designing biological assays.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[28][29] It can be determined experimentally using methods like the shake-flask technique.[28][29]

Hypothetical Biological Activity Screening

Given the elemental composition, which includes nitrogen and chlorine, this hypothetical compound could be investigated for a range of biological activities, such as antimicrobial, antiviral, or anticancer effects. A common starting point is to assess its general cytotoxicity and then to investigate its effect on a specific molecular target.

In Vitro Cytotoxicity Assay

The initial biological evaluation often involves assessing the compound's effect on cell viability in various cell lines. The MTT or MTS assay is a widely used colorimetric method for this purpose.[30][31][32][33] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[31]

In Vitro Enzyme Inhibition Assay: Kinase Target

Many modern therapeutics, particularly in oncology, are enzyme inhibitors. A plausible target for a molecule with this formula could be a protein kinase. An in vitro kinase inhibition assay would be performed to determine if the compound can inhibit the activity of a specific kinase. This typically involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the compound.

Data Presentation

Table 1: Summary of Hypothetical Physicochemical and Biological Data for C17H15Cl2N5O2

| Parameter | Value | Method |

| Molecular Formula | C17H15Cl2N5O2 | High-Resolution Mass Spectrometry |

| Molecular Weight | 408.24 g/mol | Calculated |

| Exact Mass | 407.0606 Da | High-Resolution Mass Spectrometry |

| Melting Point | 188-190 °C | Capillary Method[34] |

| Aqueous Solubility (pH 7.4) | 5.2 µg/mL | Shake-Flask Method |

| LogP | 3.1 | Shake-Flask Method[29] |

| λmax | 275 nm | UV-Vis Spectroscopy |

| Cytotoxicity (A549 cells, IC50) | 12.5 µM | MTT Assay[30] |

| Kinase Inhibition (Kinase X, IC50) | 0.8 µM | LanthaScreen® Eu Kinase Binding Assay |

Experimental Protocols

Protocol: Melting Point Determination

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[35]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[21]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution is infused into the mass spectrometer (e.g., an Orbitrap or TOF instrument) via electrospray ionization (ESI).

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired, and the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is determined.

-

The molecular formula is calculated from the exact mass using the instrument's software.

Protocol: ¹H NMR Spectroscopy

-

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The NMR tube is placed in the NMR spectrometer.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

The ¹H NMR spectrum is acquired. Data processing includes Fourier transformation, phase correction, and baseline correction.

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cells (e.g., A549 human lung carcinoma) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

-

The compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium.

-

The medium is removed from the cells and replaced with the medium containing various concentrations of the compound. A vehicle control (DMSO) is also included.

-

The plate is incubated for 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[33]

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[31]

-

The absorbance is measured at 570 nm using a microplate reader.[33]

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol: In Vitro Kinase Inhibition Assay

-

The assay is performed in a 96-well plate.

-

The compound is serially diluted in the assay buffer.

-

The kinase, a fluorescently labeled antibody, and the biotinylated substrate are added to the wells containing the compound dilutions.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

A solution containing a europium-labeled streptavidin is added to stop the reaction and develop the detection signal.

-

The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

-

The data is analyzed to determine the IC50 value of the compound.[36]

Visualizations

Caption: Experimental workflow for novel compound characterization.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. jchps.com [jchps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. fiveable.me [fiveable.me]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]

- 19. pacelabs.com [pacelabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. SSERC | Melting point determination [sserc.org.uk]

- 23. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 24. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 25. lup.lub.lu.se [lup.lub.lu.se]

- 26. youtube.com [youtube.com]

- 27. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 28. acdlabs.com [acdlabs.com]

- 29. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 30. MTT assay overview | Abcam [abcam.com]

- 31. MTT assay - Wikipedia [en.wikipedia.org]

- 32. broadpharm.com [broadpharm.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. mt.com [mt.com]

- 35. thinksrs.com [thinksrs.com]

- 36. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylhexyl Glycidyl Ether (CAS No. 2461-15-6)

Disclaimer: The CAS number provided in the topic (13301-61-6) is predominantly associated with the dye Disperse Orange 37. However, the request for in-depth physical and chemical data for researchers and drug development professionals suggests a likely interest in a different type of chemical. This guide focuses on 2-Ethylhexyl glycidyl ether (CAS No. 2461-15-6) , a compound more aligned with such applications, for which substantial technical data is available.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key reactions of 2-Ethylhexyl glycidyl ether, a widely used reactive diluent in epoxy resin formulations.

Core Physical and Chemical Data

The quantitative physical and chemical properties of 2-Ethylhexyl glycidyl ether are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |

| Molecular Weight | 186.29 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [1][2][4] |

| Density | 0.891 g/cm³ at 25 °C | [1][5] |

| 0.893 g/cm³ at 20 °C (68 °F) | [4][6] | |

| Boiling Point | 118-120 °C | [1] |

| 244-248 °F (118-120 °C) at 20 mmHg | [4][6] | |

| 60-62 °C at 0.3 mmHg | [5] | |

| Flash Point | 206 °F (96.7 °C) | [1][4][6] |

| Refractive Index | n20/D 1.434 | [1][5] |

| Solubility in Water | < 1 mg/mL at 66 °F (19 °C) | [4][6] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 5000 mg/kg bw | [7] |

| LD50 | Rat | Oral | 7800 mg/kg | [8] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [7] |

| LC0 | Rat | Inhalation | 0.15 mg/L air | [7] |

Table 3: Ecological Toxicity Data

| Test | Species | Duration | Value | Reference |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | 96 h | > 5000 mg/L | [7] |

| EL50 | Daphnia magna (Water flea) | 24 h | 51 mg/L | [7] |

| IC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | 843.75 mg/L | [7] |

Experimental Protocols

Detailed methodologies for determining key physical properties of 2-Ethylhexyl glycidyl ether are outlined below.

Density Determination (ASTM D4052)

The density of 2-Ethylhexyl glycidyl ether can be determined using a digital density meter according to ASTM D4052.[1]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Calibration: The instrument is calibrated with two reference standards of known density, such as dry air and distilled water.

-

Sample Preparation: The 2-Ethylhexyl glycidyl ether sample is brought to the measurement temperature, ensuring it is free of air bubbles.

-

Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation period caused by the sample and calculates the density.[4]

-

Reporting: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.[6]

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[7][9]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester with a brass test cup and a temperature-controlled heating system.[9]

-

Sample Preparation: The test cup is filled with the 2-Ethylhexyl glycidyl ether sample to the specified level.

-

Procedure: The sample is heated at a slow, constant rate while being stirred.[9] At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[7]

Viscosity Measurement

The viscosity of 2-Ethylhexyl glycidyl ether, particularly when used as a reactive diluent in epoxy formulations, can be measured using a rotational viscometer.

Methodology:

-

Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.

-

Temperature Control: The sample is placed in a temperature-controlled bath or chamber to maintain a constant temperature (e.g., 25 °C) during the measurement.

-

Procedure:

-

The appropriate spindle is selected and attached to the viscometer.

-

The spindle is immersed in the 2-Ethylhexyl glycidyl ether sample to the specified depth.

-

The viscometer is operated at a constant speed, and the torque required to rotate the spindle is measured.

-

This torque reading is converted to a viscosity value (typically in mPa·s or cP).

-

Mandatory Visualizations

Synthesis of 2-Ethylhexyl Glycidyl Ether

The industrial synthesis of 2-Ethylhexyl glycidyl ether typically involves a two-step process: the condensation of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.[3]

References

- 1. store.astm.org [store.astm.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Ethylhexyl Glycidyl Ether|Epoxy Reactive Diluent [benchchem.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. demikspower.com [demikspower.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

In-Depth Technical Guide on the Photophysical Properties of Disperse Orange 37 in Solvents

Introduction

Disperse Orange 37, with the chemical name 3-[4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethylanilino]propanenitrile, is a monoazo disperse dye primarily used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by a push-pull system with an electron-donating amino group and an electron-withdrawing nitro group, suggests a significant sensitivity of its electronic transitions to the surrounding environment. This sensitivity manifests as solvatochromism, the phenomenon where the color of a solute changes with the polarity of the solvent.[3] Understanding the photophysical properties of this compound in various solvents is crucial for optimizing its applications in dyeing, as well as for its potential use in other areas such as molecular probes and sensors.

This technical guide provides a summary of the known photophysical data for this compound, outlines the standard experimental methodologies for characterizing such dyes, and discusses the expected solvent-dependent behavior.

Data Presentation

The quantitative photophysical data for this compound is sparse in the literature. The available data is summarized in the table below.

| Solvent/Medium | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| Aqueous Buffer | 470[2] | Not Reported | 520[2] | 0.42 ± 0.03[2] | Not Reported |

| Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Methanol | Not Reported | ≥250 (at 415-425 nm) | Not Reported | Not Reported | Not Reported |

Note: The extinction coefficient in methanol is reported as a minimum value within a wavelength range and not at the specific absorption maximum.

Due to the limited data for this compound, a comprehensive analysis of its solvatochromic behavior is not possible at this time. However, based on studies of structurally similar nitro-substituted azo dyes, a positive solvatochromism is expected, where the absorption and emission maxima would exhibit a bathochromic (red) shift with increasing solvent polarity. This is due to the larger dipole moment of the excited state compared to the ground state, leading to greater stabilization of the excited state in more polar solvents.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound in various solvents.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a high-purity solvent to a known concentration (typically in the range of 10⁻³ M). A series of dilutions are then made to obtain solutions with concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used for the measurements.

-

Measurement: The absorption spectra of the dye solutions are recorded over a wavelength range of approximately 300-700 nm, using the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) of this compound in various solvents.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in various solvents at a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Measurement: The sample is excited at its absorption maximum (λ_abs), and the fluorescence emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with absorption and emission in a similar spectral region is chosen.

-

Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement: The absorption and fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

-

Measurement: The instrument response function (IRF) is first measured using a scattering solution. Then, the fluorescence decay of the sample is measured by exciting the sample with the pulsed laser and recording the arrival times of the emitted photons relative to the excitation pulse.

-

Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ_f).

Mandatory Visualizations

Solvatochromism in Push-Pull Azo Dyes

Caption: Effect of solvent polarity on the energy levels of a push-pull dye.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for characterizing dye photophysical properties.

References

Disperse Orange 37 solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 37, a monoazo dye widely used in the textile industry. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and presents relevant physicochemical properties.

Physicochemical Properties of this compound

This compound is a non-ionic dye characterized by its low water solubility, a key property for its application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | [2] |

| CAS Number | 13301-61-6, 12223-33-5 | [3] |

| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [3][4] |

| Molecular Weight | 392.24 g/mol | [3][4] |

| Appearance | Orange to reddish-brown powder | [1] |

Solubility Data

Water Solubility:

This compound is consistently reported to be insoluble or have very low solubility in water.[1][3][5] This is a defining characteristic of disperse dyes, which are designed to be applied from an aqueous dispersion rather than a true solution.[1] For a structurally similar dye, Disperse Orange 3, a water solubility of 0.2907 mg/L (at 25 °C) has been reported, which can serve as an approximate value for this compound.[6]

Organic Solvent Solubility:

This compound exhibits higher solubility in certain organic solvents. While specific quantitative values are scarce, it is generally considered soluble in the following solvents:

-

Benzene

-

Toluene

-

Chloroform

-

Acetone

-

Ethyl acetate

It is reported to be hardly soluble in alcohol.[6] The solubility in organic solvents is attributed to the non-ionic and relatively nonpolar nature of the dye molecule.

A summary of the qualitative and estimated quantitative solubility is presented below.

| Solvent | Solubility | Notes |

| Water | Very Low / Insoluble | Estimated value for a similar dye (Disperse Orange 3) is 0.2907 mg/L.[6] |

| Methanol | Slightly Soluble | [6] |

| Ethanol | Hardly Soluble | [6] |

| Acetone | Soluble | [6] |

| Toluene | Soluble | [6] |

| Chloroform | Very Slightly Soluble (with heating/sonication) | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |

| Dichloromethane | Likely Soluble | [7] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of disperse dyes like this compound. Below are detailed, generalized protocols for common techniques.

Gravimetric Method for Insoluble Content

This method determines the amount of insoluble material in a dye sample.[8]

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample.

-

Dissolution: Add a measured volume of the desired solvent (e.g., water, methanol) to the sample. Stir the mixture thoroughly to ensure maximum dissolution.

-

Filtration: Filter the solution through a pre-weighed filter paper or another suitable filter medium to separate the insoluble components.

-

Drying: Dry the filter paper with the retained solid to a constant weight in an oven at an appropriate temperature.

-

Calculation: The mass of the insoluble matter is determined by subtracting the initial weight of the filter paper from the final weight. The percentage of insoluble content is then calculated relative to the initial sample mass.

Solubility Titration Method

This technique is particularly useful for determining the solubility of sparingly soluble compounds and can be adapted for elevated temperatures.[9]

Methodology:

-

Apparatus: A spectrophotometer capable of measuring absorbance or light scattering is required. For high-temperature measurements, a specialized pressure-resistant cell is necessary.

-

Procedure:

-

Start with a known volume of the solvent in the measurement cell.

-

Gradually add small, known amounts of the finely dispersed dye to the solvent.

-

After each addition, measure the extinction (absorbance) or light scattering of the solution.

-

-

Data Analysis:

-

Plot the extinction or light scattering values against the concentration of the added dye.

-

The plot will initially show a linear increase as the dye dissolves.

-

Once the solubility limit is exceeded, the undissolved particles will cause a sharp change in the slope of the curve due to increased light scattering.

-

The point of intersection of the two linear portions of the graph indicates the saturation solubility of the dye in the solvent under the experimental conditions.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of a disperse dye involves a series of logical steps, from initial assessment to quantitative measurement.

Key Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of organic compounds increases with temperature.[7]

-

pH: The solubility may be affected by the pH of the aqueous medium, especially if there are functional groups that can be protonated or deprotonated.[7]

-

Particle Size: The dissolution rate of the dye is influenced by its particle size; smaller particles have a larger surface area and tend to dissolve faster.[5]

-

Presence of Dispersing Agents: In dyeing applications, dispersing agents are used to stabilize the dye particles in the aqueous bath and can affect the apparent solubility.[5]

Conclusion

This compound is a dye with characteristically low aqueous solubility and higher solubility in select organic solvents. While precise quantitative data remains limited, this guide provides a thorough overview of its known solubility properties and outlines robust experimental protocols for their determination. For researchers and professionals, understanding these solubility characteristics is crucial for the effective application and analysis of this compound.

References

- 1. This compound | 12223-33-5 | Benchchem [benchchem.com]

- 2. This compound | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Buy this compound | 13301-61-6 [smolecule.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Dyeing Mechanism of C.I. Disperse Orange 37

Audience: Textile Chemists, Material Scientists, and Professionals in the Dyeing and Finishing Industry.

Preamble: This document provides an in-depth technical overview of the dyeing mechanism of C.I. Disperse Orange 37, a monoazo disperse dye used for coloring hydrophobic synthetic fibers, primarily polyester. The guide elucidates the physicochemical principles governing the dye's application, its interaction with the polymer substrate, and the critical parameters that control the dyeing process.

Introduction to Disperse Dyes and C.I. This compound

Disperse dyes are a class of non-ionic, organic colorants characterized by their very low solubility in water.[1] They are specifically designed for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2] The dyeing mechanism does not involve the formation of chemical bonds but rather a process of molecular dispersion and diffusion into the fiber matrix.[2][3]

C.I. This compound is a synthetic dye belonging to the single azo class. It is an orange powder, insoluble in water, and is primarily used for the dyeing and printing of polyester and its blends.

Chemical and Physical Properties:

-

C.I. Name: this compound

-

C.I. Number: 11132

-

CAS Number: 13301-61-6[4]

-

IUPAC Name: 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile[4]

Caption: Chemical structure of C.I. This compound.

Core Dyeing Mechanism on Polyester Fibers

The dyeing of polyester with this compound is a complex process governed by temperature, the dye's physical state, and the fiber's morphology. The overall mechanism can be described as a "solid solution" model, where the dye dissolves in the amorphous regions of the polyester fiber.[6] This process can be broken down into four key stages:

-

Dispersion in the Dyebath: Since the dye is insoluble in water, it is milled into fine particles and applied from an aqueous dispersion with the aid of dispersing agents.[1][2] These agents stabilize the dye particles, preventing aggregation.[7]

-

Adsorption onto the Fiber Surface: A small portion of the dye dissolves from the dispersed particles into the water, creating a saturated aqueous solution. These individual, dissolved dye molecules then migrate through the water to the surface of the polyester fiber and are adsorbed.

-

Diffusion into the Fiber Matrix: This is the rate-determining step. Polyester is a highly crystalline and compact fiber with a high glass transition temperature (Tg) of approximately 70-80°C.[8] Below Tg, the polymer chains are rigid, and dye penetration is negligible. Dyeing is performed at high temperatures (typically 120-130°C) under pressure, which provides the polymer chains in the amorphous regions with enough thermal energy to move apart.[2] This creates temporary voids, allowing the small, non-ionic dye molecules to diffuse from the surface into the fiber's interior.[2]

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by relatively weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, with the polyester polymer chains.[2][3][9] Upon cooling, the polymer structure contracts, physically trapping the dye molecules within the amorphous regions of the fiber. This results in good colorfastness properties.[10]

Caption: Conceptual model of the disperse dyeing mechanism on polyester.

Quantitative Data: Performance and Fastness Properties

The performance of a dyeing process is evaluated by its efficiency and the fastness of the resulting color. The following tables summarize key quantitative data for this compound.

Table 1: Fastness Properties of C.I. This compound on Polyester

| Fastness Test | AATCC Standard Rating | Description |

|---|---|---|

| Light Fastness | 6-7 | Very good to excellent resistance to fading upon light exposure. |

| Washing Fastness | 5 | Excellent resistance to color loss or staining during laundering. |

| Perspiration Fastness | 5 | Excellent resistance to color change from acidic and alkaline perspiration. |

| Ironing Fastness | 3-4 | Moderate to good resistance to color change from heat and pressure. |

Ratings are on a scale of 1 to 5 for washing/perspiration/ironing (5 being excellent) and 1 to 8 for light fastness (8 being maximum).

Table 2: Critical Dyeing Process Parameters

| Parameter | Typical Range | Rationale |

|---|---|---|

| Dyeing Temperature | 120 - 135°C | Exceeds the glass transition temperature (Tg) of polyester, enabling dye diffusion.[2][7] |

| pH of Dyebath | 4.5 - 5.5 | Slightly acidic conditions ensure the stability of the disperse dye and prevent hydrolysis of the polyester fiber.[1][11] |

| Time | 30 - 60 min | Sufficient duration at peak temperature to allow for dye diffusion and leveling.[1] |

| Liquor Ratio | 1:5 - 1:20 | The ratio of the weight of the goods to the volume of the dye liquor; affects dye exhaustion. |

Experimental Protocols

This section provides a representative methodology for the exhaust dyeing of polyester fabric with C.I. This compound under high-temperature (HT) conditions.

Objective: To dye a 100% polyester fabric to a specified shade using C.I. This compound.

Materials & Reagents:

-

100% Polyester fabric (scoured and pre-heat set)

-

C.I. This compound

-

Anionic dispersing agent

-

Acetic acid (glacial) or a suitable buffer system

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Non-ionic detergent

-

Deionized water

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Analytical balance

-

pH meter

-

Beakers and graduated cylinders

-

Drying oven

Protocol:

-

Dye Dispersion Preparation:

-

Calculate the required amount of this compound based on the weight of fabric (e.g., 1.0% on weight of fiber, o.w.f.).

-

Create a smooth, lump-free paste of the dye powder with a small amount of water.

-

Add the dispersing agent (e.g., 1.0 g/L) and dilute with warm water (40-50°C) to form a stock solution. Stir continuously.

-

-

Dyebath Setup:

-

Dyeing Cycle:

-

Seal the dyeing machine and begin agitation.

-

Raise the temperature from 60°C to 130°C at a rate of 1.5 - 2.0°C per minute.

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.[1]

-

Cool the dyebath down to 70°C at a rate of 2.0 - 2.5°C per minute.

-

Drain the exhausted dyebath.

-

-

Reduction Clearing (Post-Treatment):

-

Prepare a fresh bath at 70-80°C containing:

-

Sodium Hydroxide: 2.0 g/L

-

Sodium Hydrosulfite: 2.0 g/L

-

-

Treat the dyed fabric in this bath for 15-20 minutes to remove any unfixed dye from the fiber surface.

-

Drain the clearing bath.

-

-

Final Rinsing and Drying:

-

Rinse the fabric with hot water (60°C) for 10 minutes.

-

Neutralize with a weak solution of acetic acid if necessary.

-

Perform a final cold rinse.

-

Hydroextract the fabric and dry it in an oven or stenter at 110-130°C.

-

Caption: High-temperature exhaust dyeing workflow for polyester.

Conclusion

The mechanism of action for C.I. This compound as a dye for polyester is a well-defined physicochemical process. It relies on the dye's non-ionic nature and its ability to diffuse into the amorphous regions of the polyester fiber under high-temperature conditions. The final coloration is achieved through weak intermolecular forces, which effectively trap the dye molecules within the polymer matrix upon cooling. A precise control of process parameters, particularly temperature and pH, is critical for achieving a level, reproducible, and high-fastness dyeing. The post-dyeing reduction clearing step is essential for removing surface dye and ensuring optimal performance characteristics.

References

- 1. textilelearner.net [textilelearner.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Polyester Fibres, Polyester Processing, Dyeing Polyester, Cotton, Rayon, Acrylics, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]

- 7. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]

- 8. textilelearner.net [textilelearner.net]

- 9. Disperse dye - Wikipedia [en.wikipedia.org]

- 10. Why disperse dyes used for polyester fiber? - Knowledge [etowndyes.com]

- 11. textilelearner.net [textilelearner.net]

Spectral properties of Disperse Orange 37 (UV-Vis, Fluorescence)

An In-depth Technical Guide to the Spectral Properties of Disperse Orange 37

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties of compounds is paramount for various applications, including assay development, cellular imaging, and diagnostics. This technical guide provides a detailed overview of the UV-Vis absorption and fluorescence characteristics of the monoazo dye, this compound (C.I. 11132).

Spectral Properties

This compound exhibits distinct absorption and emission spectra that are crucial for its application as a fluorescent probe and dye. The key spectral parameters are summarized below. It is important to note that these properties can be influenced by the solvent environment.

UV-Vis Absorption

The absorption of ultraviolet and visible light by this compound is characterized by a strong absorbance band in the visible region, which is responsible for its orange color.

Table 1: UV-Vis Absorption Properties of this compound

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 480 nm | Acetonitrile |

| 450-500 nm | Not Specified | |

| 415-425 nm | Methanol | |

| Molar Absorptivity (ε) | 24,500 L·mol-1·cm-1 | Acetonitrile |

| ≥250 L·mol-1·cm-1 | Methanol |

Note: The significant variation in molar absorptivity reported in different solvents highlights the importance of characterizing the dye in the specific solvent system of an intended application.

Fluorescence Emission

This compound is a fluorescent molecule, meaning it can re-emit absorbed light at a longer wavelength. This property is fundamental to its use in fluorescence-based techniques.

Table 2: Fluorescence Properties of this compound

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 470 nm | Aqueous Buffer |

| Emission Maximum (λem) | 520 nm | Aqueous Buffer |

| Fluorescence Quantum Yield (ΦF) | 0.42 ± 0.03 | Aqueous Buffer |

| Stokes Shift | ~50 nm | Aqueous Buffer |

The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic of a fluorophore. A larger Stokes shift is often advantageous as it minimizes the overlap between the absorption and emission spectra, leading to improved signal-to-noise ratios in fluorescence measurements.

Experimental Protocols

The following sections detail the methodologies for determining the UV-Vis absorption and fluorescence properties of this compound.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Materials:

-

This compound (analytical grade)

-

Spectrophotometric grade solvent (e.g., acetonitrile, methanol, or DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform a series of dilutions from the stock solution to prepare at least five working solutions of different concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 300-700 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse a cuvette with one of the working solutions and then fill it with the same solution.

-